molecular formula C11H14N4O4 B5027421 1-(2,6-dinitrophenyl)-4-methylpiperazine

1-(2,6-dinitrophenyl)-4-methylpiperazine

Cat. No.: B5027421
M. Wt: 266.25 g/mol
InChI Key: VHFFUHNPIHKHQP-UHFFFAOYSA-N
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Description

The compound “1-(2,6-dinitrophenyl)-4-methylpiperazine” is a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. In this case, the piperazine ring is substituted at the 4-position with a methyl group and at the 1-position with a 2,6-dinitrophenyl group. The 2,6-dinitrophenyl group consists of a phenyl ring (a six-membered carbon ring) substituted with nitro groups at the 2 and 6 positions .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which would be expected to show a puckered conformation. The phenyl ring is planar and conjugated, and the nitro groups are strong electron-withdrawing groups that would be expected to influence the electronic structure of the phenyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar nitro groups and a polar piperazine ring in this compound would be expected to influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many piperazine derivatives are used as drugs, where their mechanism of action often involves interaction with biological receptors .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it is intended to be used as a drug, future research could involve studying its biological activity, optimizing its properties through medicinal chemistry, and conducting preclinical and clinical trials .

Properties

IUPAC Name

1-(2,6-dinitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-12-5-7-13(8-6-12)11-9(14(16)17)3-2-4-10(11)15(18)19/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFFUHNPIHKHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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